Anserine
Overview
Description
Anserine, also known as β-alanyl-3-methylhistidine, is a dipeptide containing β-alanine and 3-methylhistidine . It is a derivative of carnosine, which has been methylated . Both anserine and carnosine chelate copper . Due to its methylation, anserine is more stable in serum and resistant to degradation than carnosine . Anserine can be found in the skeletal muscle and brain of mammals and birds .
Synthesis Analysis
Anserine is a natural analogue of carnosine, which is somewhat more resistant to hydrolysis by carnosinase . It is more prevalent in the mammalian and human tissues, whereas its analogues such as anserine, which is methylated at the N π of imidazole, is present in birds and fish .
Molecular Structure Analysis
The molecular formula of Anserine is C10H16N4O3 . It is a dipeptide containing β-alanine and 3-methylhistidine .
Chemical Reactions Analysis
Anserine is a multifunctional dipeptide. Based on its biochemical properties, it has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products .
Physical And Chemical Properties Analysis
Anserine has a molar mass of 240.25904 g/mol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 526.0±60.0 °C at 760 mmHg .
Scientific Research Applications
Antioxidant and Therapeutic Properties
Anserine is a bioactive dipeptide found in muscles and brains of vertebrates. It has been extensively studied for its physiological effects, including antioxidant properties, buffering activity, and potential therapeutic applications. Anserine and its homologs like carnosine are commonly present in skeletal muscle cells and other tissues. Their occurrence in food and dietary intake is also of interest for the prevention of human health issues and to safeguard meat quality. Their antioxidant capacity and therapeutic potential in various pathologies, particularly those associated with enhanced generation of lipid peroxidation products, are noteworthy (Peiretti & Meineri, 2015) (Derave, de Courten, & Baba, 2019).
Nutritional Significance
In addition to its antioxidant properties, anserine's dietary and nutritional significance is also a subject of interest. Its role in immunology, promotion of wound healing, and maintaining cellular homeostasis are areas of current research. These findings are valuable for researchers and professionals in fields like chemistry, food science, biochemistry, health sciences, and sports sciences (You, 2015).
Intestinal Absorption and Blood Clearance
Studies on the kinetics of anserine's absorption into blood and clearance after ingestion show that it is absorbed intact in human blood and is hydrolyzed to pi-methylhistidine and beta-alanine by serum and tissue carnosinases. This research is crucial for understanding the biological effects of anserine post-digestion (Kubomura, Matahira, Masui, & Matsuda, 2009).
Potential in Functional Foods
Exercise-Induced Oxidative Stress and Cellular Homeostasis
Anserine has been studied for its effects on exercise-induced oxidative stress and cell integrity in healthy individuals. Its supplementation has shown to preserve cellular homeostasis and enhance antioxidant activity, important for chronic disease prevention. These findings are significant for understanding anserine's role in sports and health sciences (Alkhatib, Feng, Huang, Kuo, & Hou, 2020).
Adsorption Characteristics
Research on the adsorption characteristics of anserine on colloidal silver nanoparticles offers insights into its interaction dynamics at the molecular level. Such studies are vital for understanding the broader applications of anserine in biochemistry and molecular biology (Thomas, Maiti, Mukherjee, & Kapoor, 2013).
Cognitive Function and Neurophysiology
Studies involving functional MRI assessments have shown that anserine supplementation can impact cognitive function and alter network connectivity in the brain. These findings are critical for exploring anserine's potentialin cognitive health and neurophysiology (Rokicki et al., 2015).
Effects on Cognitive Functioning and Physical Capacity
Anserine and carnosine supplementation has been investigated for its potential beneficial effects on cognitive functioning and physical activity in the elderly. These findings suggest promising effects on cognitive functioning and physical capacity, highlighting the need for further studies in this area (Szcześniak, Budzeń, Kopeć, & Rymaszewska, 2014).
Diabetic Conditions
Research indicates that anserine has a higher antioxidant capacity compared to carnosine and can activate the intracellular heat shock protein (Hsp70) and hemeoxygenase (HO-1) defense system under oxidative and glycative stress. Anserine treatment in diabetic mice shows improvement in glucose homeostasis and nephropathy, suggesting its protective actions under diabetic conditions (Peters et al., 2018).
Molecular Identification
The molecular identity of carnosine N-methyltransferase, which catalyzes the formation of anserine, has been identified. This has implications for understanding the biological functions of anserine and its physiological role in various tissues (Drożak et al., 2013).
Muscle Anti-Fatigue Effect
Studies have proposed methods to evaluate the anti-fatigue effect of anserine, showing that it can alleviate muscle fatigue in humans. These findings are significant for applications in sports science and physical rehabilitation (Kishi et al., 2014).
Antioxidant Activity
Anserine's antioxidant activity has been examined for its peroxyl radical-trapping ability at physiological concentrations. This research is crucial for understanding the role of anserine as an endogenous antioxidant in brain and muscle (Kohen, Yamamoto, Cundy, & Ames, 1988).
Transport by Human Proton-Coupled Peptide Transporters
The study of anserine as a substrate of the H+/peptide cotransporters PEPT1 and PEPT2 highlights its role in intestinal absorption after food intake. This has implications for the design of new substrates of peptide transporters, such as orally administered prodrugs (Geissler et al., 2010).
Neurovascular-Unit Dysfunction and Spatial Memory
Anserine supplementation has shown to improve memory functions in Alzheimer’s disease model mice by exerting a protective effect on the neurovascular units. This suggests its potential application in neurodegenerative diseases (Kaneko et al., 2017).
Anti-Fatigue Effect Verification
Further studies have verified anserine's anti-fatigue effect in humans, providing direct evidence of its effectiveness in reducing muscle fatigue. This has important implications for its use in enhancing physical performance and recovery (Kishi, Kubomura, & Sugiura, 2013).
Physiological Effects from Fish Extract
The separation and examination of anserine from fish extract have demonstrated its potential anti-fatigue effect and strong antioxidant capabilities. These properties make anserine a candidate for use in functional foods and cosmetics, underscoring its versatility (Kikuchi, Matahira, & Sakai, 2004).
Impact on Healthy Aging
The study of carnosine and anserine in healthy aging, involving functional MRI and neuropsychological assessments, suggests that these compounds may have cognitive benefits, particularly in the elderly. This could have significant implications for age-related cognitive decline (Wolf et al., 2015).
Anti-Hyperuricemic Effect
Anserine's therapeutic ability for hyperuricemia has been validated through a comprehensive multiomics analysis. Its role in improving liver and kidney function and modulating urate-related transporter expressions in the kidneys highlights its potential in preventing and treating hyperuricemia (Halimulati et al., 2023).
Rheumatoid Arthritis Effects
The study of anserine and glucosamine supplementation in rats with rheumatoid arthritis has shown significant effects on inflammatory markers and physical capacity. This indicates the therapeutic potential of these supplements for autoimmune disorders like RA (Zhao, Chen, Cheng, Shi, & Peng, 2020).
Safety And Hazards
The available literature indicates no adverse events related to β-alanine usage, which is a component of Anserine . Side effects such as paresthesia may be observed if a large single high dose of β-alanine is taken, but the symptom can be attenuated either by using splitting doses or a sustained-release formula .
Future Directions
There is a growing interest from the broad scientific community to unravel the fundamental properties as well as the potential application spectrum of carnosine and related dipeptides . Anserine has been found to improve hyperuricemia via the gut–kidney axis, highlighting its potential in preventing and treating hyperuricemia .
properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIAHXIVFADCU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973950 | |
Record name | Anserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anserine | |
CAS RN |
584-85-0 | |
Record name | Anserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-β-alanyl-3-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C | |
Record name | Anserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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